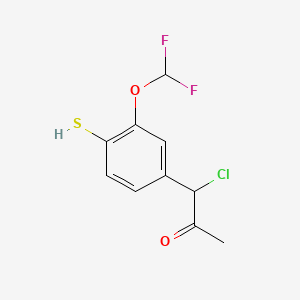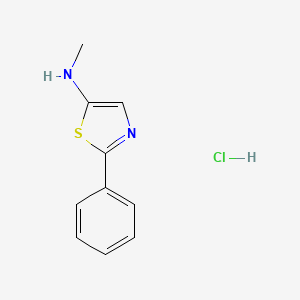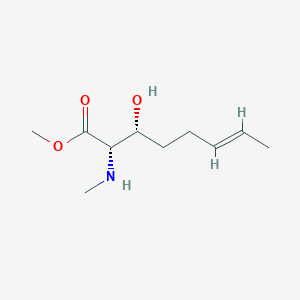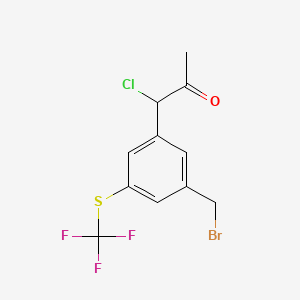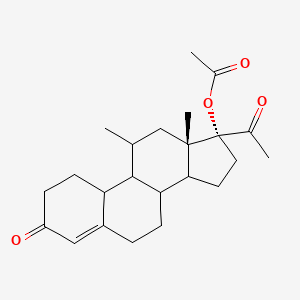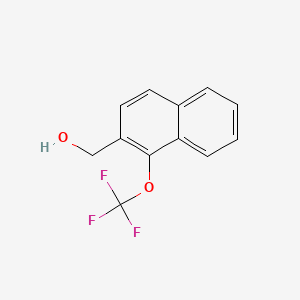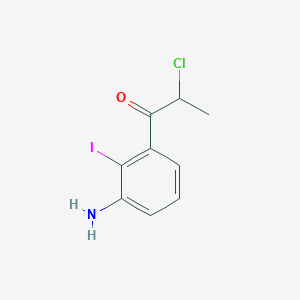
2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate is a chemical compound known for its unique structure and properties It contains a benzodioxole ring, a cyanopropenoate group, and an ethylhexyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate typically involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-propenoic acid with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate esterification.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: Organic solvents like toluene or dichloromethane may be employed to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Efficient handling and storage of raw materials to prevent contamination.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and catalyst concentration.
Purification: Techniques like distillation or crystallization to purify the final product.
化学反応の分析
Types of Reactions
2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyanopropenoate group to other functional groups.
Substitution: The benzodioxole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-N-(2-ethylhexyl)prop-2-enamide
- (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid 2-ethylhexyl ester
Uniqueness
2-Ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its cyanopropenoate group, in particular, offers unique opportunities for further chemical modifications and applications.
特性
IUPAC Name |
2-ethylhexyl 3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-5-6-14(4-2)12-22-19(21)16(11-20)9-15-7-8-17-18(10-15)24-13-23-17/h7-10,14H,3-6,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQKLZHCUGJSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
